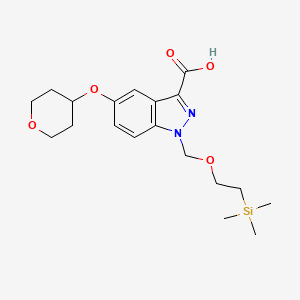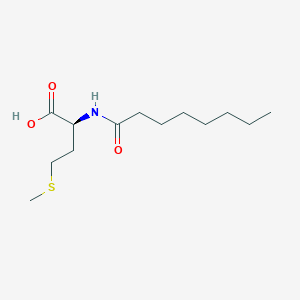
N-Octanoyl L-Methionine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Octanoyl L-Methionine is a compound that belongs to the family of N-acyl amino acids It is formed by the acylation of L-methionine with an octanoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Octanoyl L-Methionine typically involves the reaction of L-methionine with octanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods using immobilized lipases. These methods offer advantages such as mild reaction conditions and high selectivity. For example, Candida antarctica lipase has been used to catalyze the acylation of L-methionine with octanoic acid .
Análisis De Reacciones Químicas
Types of Reactions
N-Octanoyl L-Methionine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the octanoyl chain can be reduced to form alcohols.
Substitution: The amino group in the methionine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Octanoyl L-Methionine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its role in quorum sensing in bacteria, where it acts as a signaling molecule.
Industry: It is used in the formulation of biotherapeutics to protect proteins from oxidation
Mecanismo De Acción
N-Octanoyl L-Methionine exerts its effects primarily through its role in quorum sensing in bacteria. It acts as an autoinducer, binding to specific receptor proteins and modulating gene expression. This process involves the LuxI-type enzymes synthesizing the molecule and LuxR-type proteins binding to it to regulate gene expression .
Comparación Con Compuestos Similares
Similar Compounds
- N-Hexanoyl L-Homoserine Lactone
- N-Butanoyl L-Homoserine Lactone
- N-Decanoyl L-Homoserine Lactone
Uniqueness
N-Octanoyl L-Methionine is unique due to its specific chain length and the presence of the methionine moiety, which imparts distinct chemical and biological properties. Compared to other N-acyl homoserine lactones, it has a different spectrum of activity in quorum sensing and different physical properties such as solubility and stability .
Propiedades
Fórmula molecular |
C13H25NO3S |
|---|---|
Peso molecular |
275.41 g/mol |
Nombre IUPAC |
(2S)-4-methylsulfanyl-2-(octanoylamino)butanoic acid |
InChI |
InChI=1S/C13H25NO3S/c1-3-4-5-6-7-8-12(15)14-11(13(16)17)9-10-18-2/h11H,3-10H2,1-2H3,(H,14,15)(H,16,17)/t11-/m0/s1 |
Clave InChI |
QZNATRWVQKQCCC-NSHDSACASA-N |
SMILES isomérico |
CCCCCCCC(=O)N[C@@H](CCSC)C(=O)O |
SMILES canónico |
CCCCCCCC(=O)NC(CCSC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B14748696.png)
![1-[(Cyanocarbonothioyl)(methylcarbamoyl)amino]-3-methylbenzene](/img/structure/B14748701.png)
![N-(4-hydroxyphenyl)-3-[6-[3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]-1,3-benzodioxol-5-yl]-N-phenyl-5,6,7,8-tetrahydroindolizine-1-carboxamide](/img/structure/B14748703.png)
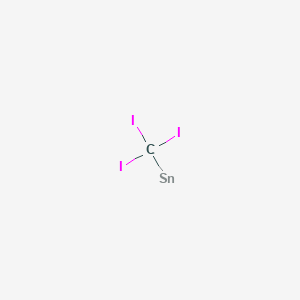
![[(2S)-4-[(1S,2S)-2-[3-(furan-3-yl)propanoyl]-2,6,6-trimethylcyclohexyl]-3-oxobutan-2-yl] acetate](/img/structure/B14748714.png)
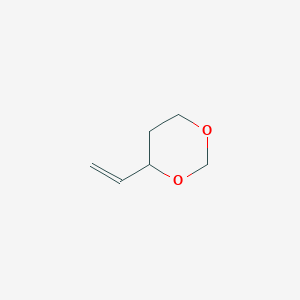
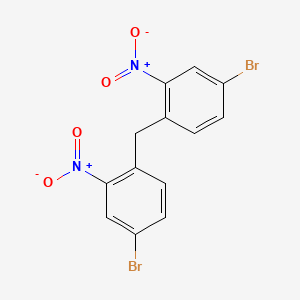

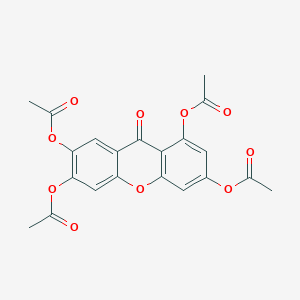
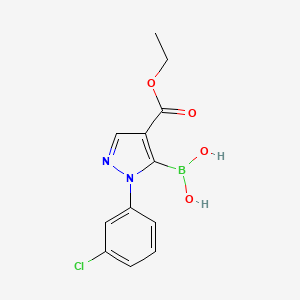
![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B14748755.png)
![2,4-Dichloro-1-[chloro(difluoro)methoxy]benzene](/img/structure/B14748758.png)
![6,6-Dimethylbenzo[b]acridin-11(6h)-one](/img/structure/B14748770.png)
